7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
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Overview
Description
7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 It is known for its unique structure, which includes a methoxy group, a carbonitrile group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methoxy-1-tetralone with cyanogen bromide in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Uniqueness
7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
7-methoxy-1-oxo-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-7(5-12)6-13-11(14)10(9)4-8/h2-4,6H,1H3,(H,13,14) |
InChI Key |
VNKUBOHHHIQQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CNC2=O)C#N |
Origin of Product |
United States |
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